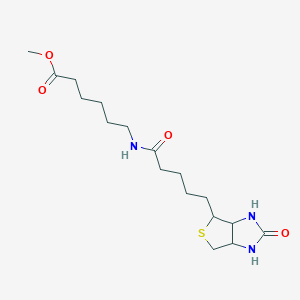
Methyl 6-(+)-biotinylamidohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(+)-生物素酰胺己酸甲酯是一种生物素衍生物,常用于生化和分子生物学应用。生物素,也称为维生素 B7,是一种水溶性维生素,在各种代谢过程中起着至关重要的作用。在生物素中添加甲基和己酸链提高了其在各种科学应用中的效用,特别是在生物偶联和标记领域。
准备方法
合成路线和反应条件
6-(+)-生物素酰胺己酸甲酯的合成通常涉及生物素与己酸的酯化,然后引入甲基。该过程通常包括以下步骤:
生物素活化: 生物素首先使用偶联试剂(例如 N,N'-二环己基碳二亚胺 (DCC))在催化剂(如 4-二甲氨基吡啶 (DMAP))存在下活化。
酯化: 然后在温和条件下将活化的生物素与己酸反应,形成生物素酰胺己酸中间体。
甲基化: 最后,使用甲基化试剂(如碘甲烷)在碱(如碳酸钾)存在下对中间体进行甲基化。
工业生产方法
6-(+)-生物素酰胺己酸甲酯的工业生产遵循类似的合成路线,但规模更大。该工艺针对更高的产量和纯度进行了优化,通常涉及自动化合成和纯化系统。高效液相色谱 (HPLC) 常用于纯化最终产品。
化学反应分析
反应类型
6-(+)-生物素酰胺己酸甲酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠)进行。
取代: 亲核取代反应可以发生,尤其是在酯和酰胺官能团处。
常用试剂和条件
氧化: 室温下水性介质中的过氧化氢。
还原: 低温下甲醇中的硼氢化钠。
取代: 胺或硫醇等亲核试剂在三乙胺等碱存在下。
主要产物
氧化: 己酸链的氧化衍生物。
还原: 酯或酰胺基团的还原形式。
取代: 具有各种官能团的取代生物素衍生物。
科学研究应用
6-(+)-生物素酰胺己酸甲酯在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂以及各种化学反应中的标记剂。
生物学: 常用于蛋白质和核酸的生物素化,用于检测和纯化目的。
医学: 用于诊断测定以及药物递送系统中的成分。
工业: 用于生产用于研究和开发的生物素化产品。
作用机制
6-(+)-生物素酰胺己酸甲酯的作用机制涉及其与亲和素或链霉亲和素以高亲和力结合的能力。这种结合被利用在各种生化测定和纯化技术中。己酸链和甲基提高了化合物的溶解度和稳定性,使其在应用中更有效。
相似化合物的比较
类似化合物
生物素: 母体化合物,对各种代谢过程至关重要。
生物素酰胺-N-羟基琥珀酰亚胺酯: 另一种用于生物素化的生物素衍生物。
生物素-PEG 缀合物: 具有聚乙二醇链的生物素衍生物,用于提高溶解度。
独特性
6-(+)-生物素酰胺己酸甲酯的独特性在于其增强的溶解度和稳定性,与其他生物素衍生物相比,使其在生物偶联和标记应用中更有效。
属性
IUPAC Name |
methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-24-15(22)9-3-2-6-10-18-14(21)8-5-4-7-13-16-12(11-25-13)19-17(23)20-16/h12-13,16H,2-11H2,1H3,(H,18,21)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIZHLHFACYVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














